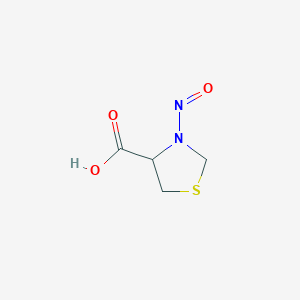
N-Nitrosothiazolidine-4-carboxylic acid
説明
N-Nitrosothiazolidine-4-carboxylic acid, also known as NTCA, belongs to the class of organic compounds known as alpha amino acids and derivatives . These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) . It is a non-mutagenic contaminant of smoked cured meats and is considered a marker for in vivo N-nitrosations .
Synthesis Analysis
Thiazolidine-4-carboxylic acid derivatives have been synthesized to investigate the influence of number, type, and position of hydrogen bonding functionalities and solvent molecules in the crystal lattice on the supramolecular aggregation behavior leading to the formation of molecular assemblies . The 1D, 2D, and 3D aggregation behavior of synthesized thiazolidine-4-carboxylic acid derivatives was explored from their crystal packing diagrams .Molecular Structure Analysis
The carbon and oxygen in the carbonyl of NTCA are both sp2 hybridized, which gives a carbonyl group a basic trigonal shape . The hydroxyl oxygen is also sp2 hybridized, which allows one of its lone pair electrons to conjugate with the pi system of the carbonyl group .Chemical Reactions Analysis
Nitrosamines, such as NTCA, are a well-known group of highly potent, mutagenic impurities formed by the reaction of secondary amines with nitrite under acidic conditions . They have been studied for many years due to their presence in foods, cosmetics, tobacco products, industrial solvents, and alcoholic beverages .Physical And Chemical Properties Analysis
NTCA, as a carboxylic acid, incorporates a carboxyl functional group, CO2H . The name carboxyl comes from the fact that a carbonyl and a hydroxyl group are attached to the same carbon .科学的研究の応用
Inhibition of Endogenous Nitrosation
N-Nitrosothiazolidine-4-carboxylic acid: has been studied for its ability to inhibit the endogenous formation of N-nitroso compounds in the human body. Research indicates that certain fruit and vegetable juices, when fortified with ascorbic acid, can significantly inhibit the formation of these compounds, including N-Nitrosothiazolidine-4-carboxylic acid , suggesting a potential dietary strategy for reducing cancer risk .
Food Preservation and Safety
The compound has been identified in smoked fish and cured meat products. Its levels are speculated to influence the formation of other N-nitroso compounds during the cooking process, such as in bacon. Understanding its behavior and interactions can lead to improved food preservation techniques and reduced exposure to potentially harmful nitrosamines .
Bioconjugation in Medicinal Chemistry
3-nitroso-1,3-thiazolidine-4-carboxylic acid: is part of the thiazolidine chemistry, which is revisited for bioconjugation strategies. The reaction between 1,2-aminothiols and aldehydes to form thiazolidine is a bio-conjugation reaction that is stable under physiological conditions and does not require a catalyst. This offers enormous potential for coupling biomolecules efficiently and biocompatibly .
Pharmacological Applications
Thiazolidine derivatives, including 3-nitroso-1,3-thiazolidine-4-carboxylic acid , are significant in medicinal chemistry due to their diverse biological activities. They exhibit anti-cancer, anti-convulsant, antitubercular, anti-microbial, anti-diabetic, analgesic, antiparasitic, anti-HIV, antioxidant, anti-malarial, COX inhibitory, and anti-hypertensive activities .
Peptide Coupling Reactions
This compound is used in peptide coupling reactions, which are crucial for the synthesis of peptides and proteins in research and pharmaceutical manufacturing. Its role in facilitating these reactions makes it a valuable tool in the development of new therapeutic agents .
Nitrite-Trapping Agent
N-Nitrosothiazolidine-4-carboxylic acid: is effective as a nitrite-trapping agent in the human body. It is formed in certain edible leguminous seeds and could have implications for dietary interventions aimed at reducing nitrite levels and associated health risks .
作用機序
Target of Action
N-Nitrosothiazolidine-4-carboxylic acid (NTCA), also known as 3-nitroso-1,3-thiazolidine-4-carboxylic acid, is a derivative of alpha amino acids . Its primary targets are thought to be cysteines in the liver . These cysteines are liberated by NTCA and its related compounds, playing a protective role for the liver .
Mode of Action
The interaction of NTCA with its targets involves the condensation of cysteine with formaldehyde and acetaldehyde . This results in the formation of thioproline (TPRO) and methylthioproline (MTPRO), which are considered “frozen” cysteines . These compounds are then able to liberate cysteine in the liver, providing a protective effect .
Biochemical Pathways
The biochemical pathways affected by NTCA involve the metabolism of cysteine. The condensation products of cysteine with formaldehyde and acetaldehyde, TPRO and MTPRO, are released into the liver where they exert their protective effects
Pharmacokinetics
It is known that ntca is excreted into urine without further metabolic change This suggests that the compound has good bioavailability
Result of Action
The primary result of NTCA’s action is the liberation of cysteine in the liver, which provides a protective effect . Additionally, NTCA and its related compounds are thought to play an important role in cancer prevention due to their effective nitrite-trapping capacity in the human body . The anticarcinogenic effect of TPRO, a related compound, has been experimentally demonstrated by the inhibition of stomach cancer induced by coadministration of benzylmethylamine and nitrite in rats .
Action Environment
The action of NTCA can be influenced by various environmental factors. For instance, the presence of formaldehyde and acetaldehyde is necessary for the formation of TPRO and MTPRO Additionally, the compound’s action may be affected by the presence of other substances in the body, such as nitrites
特性
IUPAC Name |
3-nitroso-1,3-thiazolidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O3S/c7-4(8)3-1-10-2-6(3)5-9/h3H,1-2H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGLMHMRNPVACGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CS1)N=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016082 | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
N-Nitrosothiazolidine-4-carboxylic acid | |
CAS RN |
88381-44-6, 86594-16-3 | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088381446 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001016082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-NITROSO-4-THIAZOLIDINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/993DMQ1GJA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
180 °C | |
| Record name | N-Nitrosothiazolidine-4-carboxylic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040192 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is N-Nitrosothiazolidine-4-carboxylic acid (NTCA) and where is it found?
A1: N-Nitrosothiazolidine-4-carboxylic acid (NTCA) is a non-volatile N-nitroso compound. It has been detected in various smoked and cured meat products, as well as in some smoked fish and cheese. [, , , , , ]
Q2: How is NTCA formed?
A2: NTCA can form endogenously in humans and animals through the nitrosation of thiazolidine-4-carboxylic acid. This reaction requires the presence of nitrite, which can be derived from dietary nitrate. [, , , ] NTCA can also form in food products during processing, particularly during smoking. [, , , ]
Q3: What is the significance of finding NTCA in human urine?
A3: The presence of NTCA in urine is considered an indicator of endogenous nitrosation, a process that can potentially lead to the formation of carcinogenic N-nitroso compounds within the body. [, , ]
Q4: What factors can influence the levels of NTCA in urine?
A4: Several factors can influence NTCA levels in urine, including diet, smoking habits, and the presence of certain medical conditions. [, , , ] For example, diets high in nitrate and certain amino acids, like thiazolidine-4-carboxylic acid, can increase NTCA formation. [, , ]
Q5: Can dietary factors modulate NTCA formation?
A5: Yes, studies show that ascorbic acid (Vitamin C) can effectively inhibit the formation of NTCA in humans. [, , , ] Certain fruit and vegetable juices, such as green pepper, pineapple, and tomato juice, have demonstrated a greater inhibitory effect on NTCA formation than ascorbic acid alone. []
Q6: Does cigarette smoking impact NTCA levels?
A6: Yes, cigarette smoking has been shown to significantly increase the urinary excretion of NTCA. []
Q7: What is the role of bacteria in the formation of NTCA?
A7: Studies have shown that certain bacteria, such as Escherichia coli and Pseudomonas aeruginosa, can catalyze the formation of NTCA in the stomach under achlorhydric conditions. This emphasizes the role of bacteria in intragastric N-nitrosation. []
Q8: Is there a connection between NTCA and cancer?
A8: While NTCA itself has not been definitively proven to be carcinogenic, its presence in urine is considered a marker for endogenous nitrosation. [, , ] Some studies suggest a potential link between elevated levels of NTCA and an increased risk of certain cancers, such as gastric cancer, but further research is needed to confirm this association. [, , ]
Q9: What analytical techniques are used to measure NTCA?
A10: NTCA is commonly measured in urine and food samples using sophisticated analytical techniques such as gas chromatography coupled with a thermal energy analyzer (GC-TEA) and high-performance liquid chromatography (HPLC). [, , , ]
Q10: What is the relationship between NTCA and N-nitrosothiazolidine (NTHZ)?
A11: N-nitrosothiazolidine (NTHZ) is another N-nitroso compound found in some foods. Research suggests that NTCA can be converted to NTHZ during high-heat cooking, such as frying bacon. [, , ]
Q11: How does the structure of NTCA relate to its properties?
A12: The structure of NTCA, specifically the presence of the thiazolidine ring and the carboxylic acid group, contributes to its stability and its ability to be excreted in urine. [, ] The presence of the N-nitroso group is what raises concerns about its potential role in carcinogenesis. [, ] Further research exploring the structure-activity relationship of NTCA and its analogues could provide valuable insights into its formation, metabolism, and potential biological activities. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



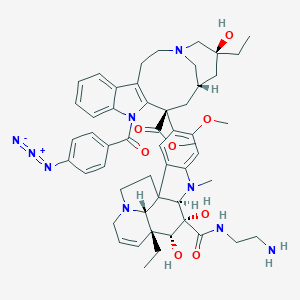



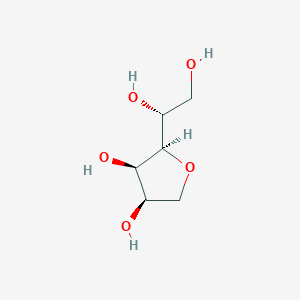
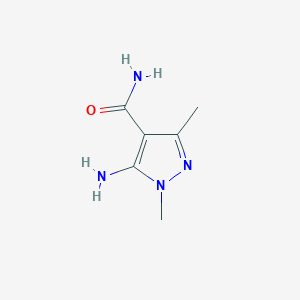
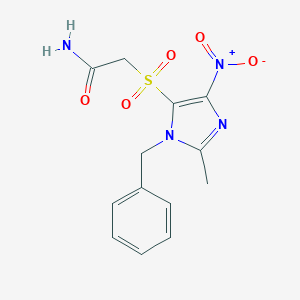
![4-[(3-Ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]benzaldehyde](/img/structure/B27733.png)



![(S)-[1-(Benzyloxy)-2-oxo-3-azetidinyl]carbamic acid benzyl ester](/img/structure/B27741.png)

